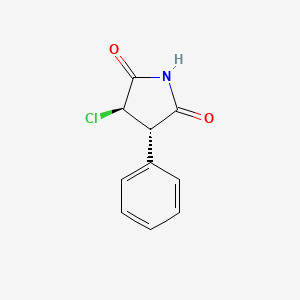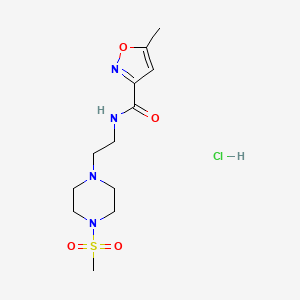![molecular formula C24H25ClN6O B2679293 N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1207050-00-7](/img/structure/B2679293.png)
N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide is a useful research compound. Its molecular formula is C24H25ClN6O and its molecular weight is 448.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonism and Potential Antidepressant Activity
Research on a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to the compound , has revealed their potential as potent adenosine receptor antagonists. These compounds have shown therapeutic potential as novel and rapid-acting antidepressant agents, primarily through acute administration reducing immobility in behavioral despair models in rats. Optimal activity in these tests is associated with specific substituents that contribute to binding avidly and selectively to adenosine A1 and A2 receptors. This suggests a potential route for developing new antidepressants that target these mechanisms (Sarges et al., 1990).
Positive Inotropic Activity
Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline structure have also been evaluated for their positive inotropic activity, which is the ability to increase the force of heart muscle contractions. Compounds such as N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and tested, showing favorable activity compared to standard drugs like milrinone. This suggests potential applications in developing treatments for heart conditions requiring enhanced myocardial contractility (Zhang et al., 2008).
Synthesis and Antibacterial Activity
Research into the synthesis of new derivatives and their biological activities continues to be a significant area of interest. For example, studies on the synthesis of certain substituted quinoxalines as antimicrobial agents have shown that compounds within this chemical class possess potent antibacterial activity compared to standard treatments like tetracycline. This points to the potential of these compounds in developing new antimicrobial agents with specific efficacy against bacterial pathogens (Badran et al., 2003).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWUIIGDZRAFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)



![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)
![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)
![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid](/img/structure/B2679227.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2679228.png)

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)